Physicochemical properties of Benzyldimethyldecylammonium chloride
Physicochemical properties of Benzyldimethyldecylammonium chloride
An In-Depth Technical Guide to the Physicochemical Properties of Benzyldimethyldecylammonium Chloride
Introduction
Benzyldimethyldecylammonium chloride (BDAC), a member of the benzalkonium chloride (BAC) group of quaternary ammonium compounds, is a cationic surfactant of significant interest across various scientific disciplines. Its molecular architecture, featuring a polar cationic head group and a nonpolar hydrocarbon tail, endows it with potent antimicrobial and surface-active properties. These characteristics make BDAC a critical component in formulations ranging from disinfectants and antiseptics to absorption enhancers in topical pharmaceutical preparations.[1]
This guide provides a comprehensive exploration of the core physicochemical properties of BDAC. Moving beyond a simple datasheet, we will delve into the causality behind its behavior, present robust methodologies for its characterization, and offer field-proven insights relevant to its application in research and development. The objective is to equip scientists and professionals with the authoritative, in-depth knowledge required for effective formulation, analysis, and application of this versatile compound.
Molecular and Core Physical Properties
The foundational characteristics of a molecule dictate its interactions and functionality. For BDAC, its identity is rooted in its specific chemical structure and resulting physical attributes.
Chemical Structure and Identity
BDAC is a quaternary ammonium salt. The central nitrogen atom is covalently bonded to four carbon-containing groups: a benzyl group, two methyl groups, and a decyl alkyl chain. This positive charge is balanced by a chloride counter-ion.
Caption: Chemical structure of Benzyldimethyldecylammonium chloride.
This amphipathic structure—a hydrophilic cationic "head" and a long hydrophobic "tail"—is the fundamental driver of its surface-active properties.
Summary of Physical Properties
The macroscopic properties of BDAC are a direct consequence of its molecular structure. These values are critical for handling, formulation, and storage.
| Property | Value | Source(s) |
| CAS Number | 965-32-2 | [1][2] |
| Molecular Formula | C₁₉H₃₄ClN | [1][2] |
| Molecular Weight | 311.93 g/mol | [1][2] |
| Appearance | Colorless to yellowish powder or gummy amber solid. | |
| Odor | Aromatic. | |
| Melting Point | 50-60 °C | [1] |
| Solubility | High solubility in water; readily soluble in ethanol and acetone. | [3] |
Solution Properties and Surfactant Behavior
The utility of BDAC in most applications is realized when it is dissolved in a solvent, typically an aqueous system. Its behavior in solution is dominated by its nature as a cationic surfactant.
Surface Tension and Critical Micelle Concentration (CMC)
In an aqueous solution, BDAC molecules preferentially migrate to interfaces (e.g., air-water, oil-water), aligning their hydrophobic decyl chains away from the water and their hydrophilic heads towards it. This alignment disrupts the cohesive energy of water at the surface, thereby reducing surface tension.
As the concentration of BDAC increases, the surface becomes saturated with monomers. Beyond a specific concentration, the free energy of the system is minimized by the self-assembly of monomers into spherical structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC) . Inside the micelle, the hydrophobic tails form a core, shielded from the aqueous environment by the outer shell of hydrophilic head groups.
The CMC is a crucial parameter in drug development and formulation science, as micellization can significantly alter the properties of a solution, including its ability to solubilize poorly water-soluble compounds. While the exact CMC for BDAC can vary with experimental conditions, the phenomenon is a defining characteristic of its class of surfactants.[4]
Caption: Relationship between monomer concentration and micelle formation.
Factors Influencing CMC
The CMC is not a fixed constant but is highly sensitive to the formulation environment. Understanding these influences is key to designing robust and effective systems.
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Electrolytes: The addition of salts (e.g., NaCl) to a solution of an ionic surfactant like BDAC typically lowers the CMC. The counter-ions from the salt shield the electrostatic repulsion between the positively charged head groups of the BDAC molecules, making it energetically more favorable for them to aggregate into micelles at a lower concentration.[4]
-
Temperature: The effect of temperature on the CMC of alkylammonium chlorides is often non-linear, exhibiting a U-shaped dependence where the CMC value reaches a minimum at a specific temperature.[5]
-
Organic Additives: The presence of alcohols or other organic solvents can influence the CMC by altering the bulk solvent properties and potentially partitioning into the micelles.
Stability and Analytical Characterization
Chemical Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of BDAC.
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Stability: The compound is generally considered stable under standard conditions.[6]
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Storage Recommendations: BDAC should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Storage for up to two years is feasible in a shady, dry place.[8]
-
Incompatibilities: Contact with strong bases and oxidizing agents should be avoided.[6] It is also reactive with mild and galvanized steel.[6]
Analytical Methodologies
Accurate characterization of BDAC in raw materials and final formulations is essential for quality control and research. A variety of analytical techniques are employed:
-
Titration: Purity and assay of the raw material can be determined by titration.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of BDAC in complex matrices, including biological samples and food products.[9]
-
Sample Preparation: For complex samples, extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be used to isolate the analyte prior to chromatographic analysis.[10]
Experimental Protocol: CMC Determination by Conductometry
Causality: The formation of micelles causes a distinct change in the electrical conductivity of a surfactant solution. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, while the overall conductivity still increases, the slope of the line decreases. This is because the newly formed micelles are larger and less mobile than individual monomers, and they bind some of the counter-ions, reducing the total number of effective charge carriers. The intersection of these two linear portions indicates the CMC. This method is self-validating as the presence of a sharp, unambiguous break point confirms the micellization event.
Workflow Diagram
Caption: Experimental workflow for CMC determination via conductometry.
Step-by-Step Methodology
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Materials:
-
Benzyldimethyldecylammonium chloride (high purity)
-
Deionized (DI) water (conductivity < 2 µS/cm)
-
Calibrated conductivity meter and probe
-
Volumetric flasks and pipettes (Class A)
-
Thermostatic water bath
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh a sufficient amount of BDAC to prepare a stock solution well above the expected CMC (e.g., 50 mM). Dissolve in DI water in a volumetric flask.
-
Sample Preparation: Prepare a series of at least 15-20 dilutions from the stock solution, covering a concentration range both below and well above the expected CMC.
-
Temperature Equilibration: Place all prepared solutions in a thermostatic water bath set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C) for at least 30 minutes to ensure thermal equilibrium.
-
Conductivity Measurement: Starting with the most dilute sample and moving to the most concentrated, measure the electrical conductivity of each solution. Rinse the conductivity probe thoroughly with the next solution to be measured before taking a reading to prevent cross-contamination.
-
Data Analysis: Plot the measured conductivity (in µS/cm) on the y-axis against the BDAC concentration (in mM) on the x-axis.
-
CMC Determination: The resulting plot should show two distinct linear regions. Perform a linear regression on the data points in each region. The x-coordinate of the intersection point of these two lines is the Critical Micelle Concentration (CMC).
-
Conclusion
Benzyldimethyldecylammonium chloride is a cationic surfactant whose utility is fundamentally governed by its physicochemical properties. Its amphipathic molecular structure dictates its surface activity, micellization behavior, and potent antimicrobial action. For researchers and drug development professionals, a thorough understanding of its molecular weight, solubility, melting point, and especially its critical micelle concentration, is essential for developing stable, effective, and reliable formulations. The analytical and experimental methodologies outlined in this guide provide a robust framework for the accurate characterization and intelligent application of this important quaternary ammonium compound.
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